molecular formula C18H24N2O2 B15212688 3-Methyl-4-octanoyl-1-phenyl-1H-pyrazol-5(4H)-one CAS No. 18664-71-6

3-Methyl-4-octanoyl-1-phenyl-1H-pyrazol-5(4H)-one

Cat. No.: B15212688
CAS No.: 18664-71-6
M. Wt: 300.4 g/mol
InChI Key: BKXJHDNMGIMDTI-UHFFFAOYSA-N
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Description

3-Methyl-4-octanoyl-1-phenyl-1H-pyrazol-5(4H)-one is a synthetic organic compound that belongs to the pyrazolone family. Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-octanoyl-1-phenyl-1H-pyrazol-5(4H)-one typically involves the condensation of appropriate starting materials under controlled conditions. A common route might involve the reaction of a substituted hydrazine with an appropriate diketone or keto-ester, followed by cyclization and acylation steps.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-octanoyl-1-phenyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced pyrazolone derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions on the phenyl ring or pyrazolone core.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

3-Methyl-4-octanoyl-1-phenyl-1H-pyrazol-5(4H)-one may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible development as a pharmaceutical agent due to its structural similarity to known bioactive pyrazolones.

    Industry: Use in the production of specialty chemicals or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action for 3-Methyl-4-octanoyl-1-phenyl-1H-pyrazol-5(4H)-one would depend on its specific application. In a medicinal context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-Acylpyrazolones: Known for their metal chelating properties.

    Phenylpyrazolones: Often used in pharmaceuticals for their anti-inflammatory and analgesic properties.

Uniqueness

3-Methyl-4-octanoyl-1-phenyl-1H-pyrazol-5(4H)-one’s uniqueness might lie in its specific substitution pattern, which could confer unique biological or chemical properties compared to other pyrazolones.

Properties

CAS No.

18664-71-6

Molecular Formula

C18H24N2O2

Molecular Weight

300.4 g/mol

IUPAC Name

5-methyl-4-octanoyl-2-phenyl-4H-pyrazol-3-one

InChI

InChI=1S/C18H24N2O2/c1-3-4-5-6-10-13-16(21)17-14(2)19-20(18(17)22)15-11-8-7-9-12-15/h7-9,11-12,17H,3-6,10,13H2,1-2H3

InChI Key

BKXJHDNMGIMDTI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)C1C(=NN(C1=O)C2=CC=CC=C2)C

Origin of Product

United States

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